molecular formula C29H19ClN2O3 B12025112 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate CAS No. 765274-44-0

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate

Cat. No.: B12025112
CAS No.: 765274-44-0
M. Wt: 478.9 g/mol
InChI Key: UHXJZLCFKGWIHZ-FDAWAROLSA-N
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Description

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is a complex organic compound with the molecular formula C25H17ClN2O3 This compound is known for its unique structure, which includes a naphthoyl group, a carbohydrazonoyl linkage, and a chlorobenzoate moiety

Preparation Methods

The synthesis of 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves multiple steps, starting with the preparation of the naphthoyl and carbohydrazonoyl intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using larger reactors and more efficient purification techniques to meet the demand for research and development purposes .

Chemical Reactions Analysis

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

765274-44-0

Molecular Formula

C29H19ClN2O3

Molecular Weight

478.9 g/mol

IUPAC Name

[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C29H19ClN2O3/c30-22-15-12-21(13-16-22)29(34)35-27-17-14-20-7-2-4-10-24(20)26(27)18-31-32-28(33)25-11-5-8-19-6-1-3-9-23(19)25/h1-18H,(H,32,33)/b31-18+

InChI Key

UHXJZLCFKGWIHZ-FDAWAROLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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